![molecular formula C14H23NO4 B14447440 Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester CAS No. 78596-46-0](/img/structure/B14447440.png)
Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester is a chemical compound with the molecular formula C14H23NO4. This compound is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a cyclohexylamino group and a methylene group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester typically involves the reaction of diethyl malonate with cyclohexylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is then hydrolyzed to yield the desired ester. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include the inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Ethyl acetoacetate: A related compound used in the synthesis of heterocycles and pharmaceuticals.
Uniqueness
Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it valuable in the design of specialized compounds for research and industrial applications.
Properties
CAS No. |
78596-46-0 |
|---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
diethyl 2-[(cyclohexylamino)methylidene]propanedioate |
InChI |
InChI=1S/C14H23NO4/c1-3-18-13(16)12(14(17)19-4-2)10-15-11-8-6-5-7-9-11/h10-11,15H,3-9H2,1-2H3 |
InChI Key |
YQAQPZFANPESOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1CCCCC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


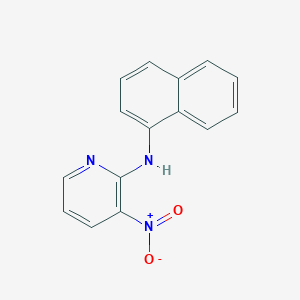
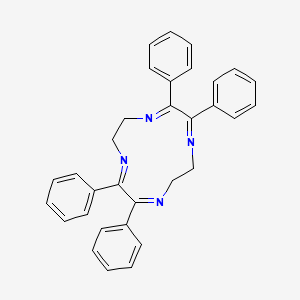
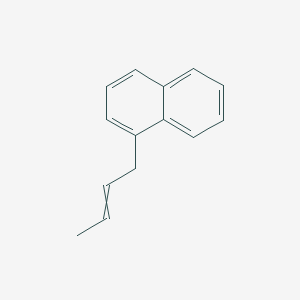
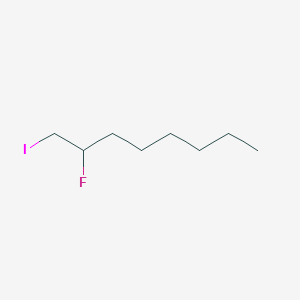

![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)

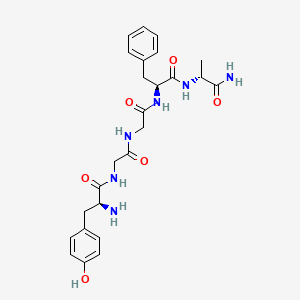
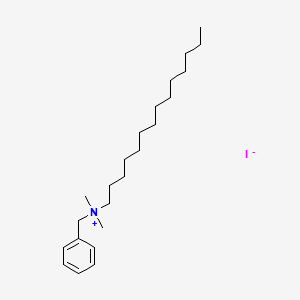
![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)
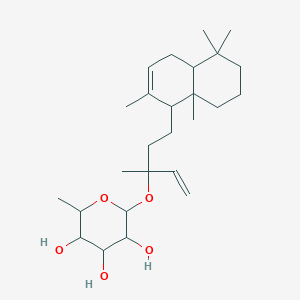
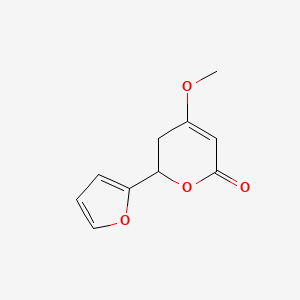
![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
